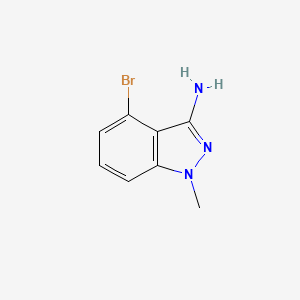

4-Bromo-1-methylindazol-3-amine

Übersicht

Beschreibung

“4-Bromo-1-methylindazol-3-amine” is a chemical compound . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been the subject of various studies . The synthesis of indole derivatives, which are key components in many functional molecules, has attracted increasing attention in recent years .Molecular Structure Analysis

The molecular structure of “this compound” is complex and has been the subject of various studies . The structure determination of small molecule compounds is often done using techniques such as 3D electron diffraction .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and have been the subject of various studies . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are complex and have been the subject of various studies .Wissenschaftliche Forschungsanwendungen

CO2 Capture with Ionic Liquids

A study described the synthesis of a new room temperature ionic liquid that incorporates an amine group capable of reversibly capturing CO2 as a carbamate salt. This ionic liquid demonstrates efficiency comparable to commercial amine sequestering reagents for CO2 capture, offering a nonvolatile and water-independent solution for gas sequestration (Bates et al., 2002).

Antimicrobial and Cytotoxic Activities

A series of derivatives synthesized from 1-methyl-1H-benzimidazol-2-amine showed significant antimicrobial activity against various bacterial and fungal strains, as well as cytotoxic activity against cancer cells, highlighting their potential as therapeutic agents (Noolvi et al., 2014).

Fluorescent and Colorimetric pH Probe Development

A fluorescent and colorimetric pH probe, synthesized for monitoring acidic and alkaline solutions, showed potential for intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts, making it an effective tool for biological research (Diana et al., 2020).

Kinase-Privileged Scaffolds for Drug Discovery

Research on 3-aminoindazoles, privileged scaffolds for bioactive drug-like molecules, developed a microwave-assisted cascade reaction for synthesizing N-1 substituted 3-aminoindazoles. This method shows broad substrate scope and the potential for targeting kinase-biased fragments in drug discovery (Zhu et al., 2022).

Chemoselective N-Boc Protection of Amines

A Bronsted acidic ionic liquid catalyzed efficient and chemoselective N-Boc protection of amines, providing a mild, solvent-free method with high yields and selectivity, beneficial for synthesizing protected amines in pharmaceutical chemistry (Sunitha et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWBXELYUVKGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524584.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1524586.png)

![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)

![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)

![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)